molecular formula C5Cl2F3N B155018 3,5-Dichloro-2,4,6-trifluoropyridine CAS No. 1737-93-5

3,5-Dichloro-2,4,6-trifluoropyridine

Cat. No.: B155018
CAS No.: 1737-93-5
M. Wt: 201.96 g/mol
InChI Key: PKSORSNCSXBXOT-UHFFFAOYSA-N
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Scientific Research Applications

Safety and Hazards

3,5-Dichloro-2,4,6-trifluoropyridine is highly toxic and may be fatal if inhaled, ingested, or absorbed through skin . Contact may irritate skin, eyes, and mucous membranes . It is very toxic by ingestion, inhalation, and skin absorption .

Future Directions

The solid phase mid FTIR and FT-Raman spectra of 3,5-dichloro-2,4,6-trifluoropyridine have been recorded . It has been used in the preparation of Avid AL, an affinity gel designed for the purification of immunoglobulin G . This suggests potential future applications in the field of biochemistry.

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-2,4,6-trifluoropyridine plays a crucial role in biochemical reactions due to its reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with nickel complexes in the presence of triethylphosphine to yield specific nickel-phosphine complexes

Cellular Effects

The effects of this compound on cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause irritation to skin, eyes, and mucous membranes upon contact . Additionally, its toxic nature upon ingestion, inhalation, and skin absorption highlights its impact on cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It behaves as a weak chemical base, neutralizing acids in exothermic reactions . This compound may also interact with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides, indicating its broad reactivity and potential for enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the effects of contact or inhalation may be delayed, and fire may produce irritating, corrosive, and toxic gases . These temporal effects are essential for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound are highly toxic and may be fatal if inhaled, swallowed, or absorbed through the skin . It is crucial to understand the threshold effects and any toxic or adverse effects at high doses to ensure safe handling and application in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s reactivity with nickel complexes and other biomolecules highlights its role in biochemical pathways and its potential impact on metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is insoluble in water and denser than water, which affects its localization and accumulation within biological systems . Understanding these transport mechanisms is essential for predicting the compound’s behavior in vivo.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within cells. The compound’s interactions with various biomolecules further affect its localization and biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-2,4,6-trifluoropyridine can be synthesized from pentachloropyridine and potassium fluoride. The reaction proceeds in high yield under essentially anhydrous conditions in N-methylpyrrolidone solvent at temperatures below 170°C . Another method involves contacting pentachloropyridine with potassium fluoride in dimethylsulfoxide as a solvent at temperatures of about 60-125°C, optionally using a phase transfer catalyst .

Industrial Production Methods

The industrial production of this compound typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity. The use of anhydrous conditions and appropriate solvents is crucial to minimize by-product formation and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,4,6-trifluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2,4,6-trifluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other fluorinated pyridines.

Properties

IUPAC Name

3,5-dichloro-2,4,6-trifluoropyridine
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InChI

InChI=1S/C5Cl2F3N/c6-1-3(8)2(7)5(10)11-4(1)9
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Description Data deposited in or computed by PubChem

InChI Key

PKSORSNCSXBXOT-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)F)F)Cl)F
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F3N
Record name 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE
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DSSTOX Substance ID

DTXSID2042357
Record name Pyridine, 3,5-dichloro-2,4,6-trifluoro-
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Molecular Weight

201.96 g/mol
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Physical Description

3,5-dichloro-2,4,6-trifluoropyridine appears as a colorless liquid. Insoluble in water and denser than water. Hence sinks in water. Contact may irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid; [CAMEO]
Record name 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE
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CAS No.

1737-93-5
Record name 3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE
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Synthesis routes and methods

Procedure details

The method for this Example was similar to Example 1 except as follows. The reaction mixture contained 251.3 g (1.0 mole) pentachloropyridine and 236.9 g (4.0 mole KF) of the KF/FeCl3 mixture, and the reaction temperature was 350° C. and the pressure was 340 psig. There was obtained, 4.3 percent yield of a mixture of 2,4-difluoro-3,5,6-trichloropyridine and 2,6-difluoro-3,4,5-trichloropyridine and 54.2 percent yield of 3,5-dichloro-2,4,6-trifluoropyridine and a 24.9 percent yield of 3-chloro-2,4,5,6-tetrafluoropyridine.
Quantity
251.3 g
Type
reactant
Reaction Step One
[Compound]
Name
KF FeCl3
Quantity
236.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
4.3%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloro-2,4,6-trifluoropyridine
Reactant of Route 2
3,5-Dichloro-2,4,6-trifluoropyridine
Reactant of Route 3
3,5-Dichloro-2,4,6-trifluoropyridine
Reactant of Route 4
3,5-Dichloro-2,4,6-trifluoropyridine
Reactant of Route 5
3,5-Dichloro-2,4,6-trifluoropyridine
Reactant of Route 6
3,5-Dichloro-2,4,6-trifluoropyridine

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